N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
Description
N-{3-[(3,4-Dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 3,4-dimethoxyphenylamino substituent at the quinoxaline core and a 4-methylbenzenesulfonamide group. Quinoxalines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-15-8-11-17(12-9-15)32(28,29)27-23-22(25-18-6-4-5-7-19(18)26-23)24-16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHRWPYCYBOIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves the condensation of 3,4-dimethoxyaniline with quinoxaline derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing primarily in substituent groups on the phenyl ring or sulfonamide moiety. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Substituent Variations on the Phenyl Ring
a) N-{3-[(3-Fluoro-4-methylphenyl)amino]-2-quinoxalinyl}-4-methoxybenzenesulfonamide
- Structure : Replaces 3,4-dimethoxyphenyl with 3-fluoro-4-methylphenyl and uses 4-methoxybenzenesulfonamide.
- Methyl and methoxy groups differ in steric and electronic effects; methyl is less polar but may enhance lipophilicity.
- Implications : Fluorine substitution could improve metabolic stability compared to methoxy groups, which are prone to demethylation .
b) N-[4-({3-[(3,4-Dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide
Variations in the Sulfonamide Moiety
a) N-[3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- Structure : Replaces 4-methylbenzenesulfonamide with a benzothiadiazole sulfonamide group.
- Key Differences :
- Implications : Benzothiadiazole could enhance fluorescence properties, making this compound suitable for imaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
